molecular formula C12H22O4 B13935966 2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate CAS No. 63917-49-7

2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate

Cat. No.: B13935966
CAS No.: 63917-49-7
M. Wt: 230.30 g/mol
InChI Key: SRVZUFBIUWFSMG-UHFFFAOYSA-N
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Description

Chemical Name: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate Molecular Formula: C₈H₁₄O₄ CAS No.: 4361-59-5 (base compound), 14739-11-8 (acetate derivative) . Synonyms: Hexanal propylene glycol acetal, FEMA 3630 .

This compound is a cyclic acetal derivative characterized by a 1,3-dioxolane ring substituted with a pentyl group at position 2 and a methyl group at position 2. The acetate functional group enhances its stability and volatility, making it suitable for applications in flavorings and fragrances .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63917-49-7

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

(2-methyl-2-pentyl-1,3-dioxolan-4-yl)methyl acetate

InChI

InChI=1S/C12H22O4/c1-4-5-6-7-12(3)15-9-11(16-12)8-14-10(2)13/h11H,4-9H2,1-3H3

InChI Key

SRVZUFBIUWFSMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(OCC(O1)COC(=O)C)C

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Outline

Step Reaction Type Reagents & Conditions Outcome
1 Acetalization Aldehyde (e.g., pentanal), 1,2-propane diol, acid catalyst (e.g., p-TsOH), molar ratio polyol:aldehyde ≥ 3:1, room temperature to reflux, no water removal Formation of 2-methyl-2-pentyl-1,3-dioxolane-4-methanol intermediate
2 Purification Distillation or extraction Isolation of cyclic acetal intermediate
3 Esterification (Acetylation) Acetic anhydride or acetyl chloride, base catalyst (e.g., pyridine), 0-25°C, 1-4 hours Conversion of hydroxyl to acetate group, yielding target compound
4 Final Purification Chromatography or recrystallization Pure 2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate

Reaction Conditions and Catalysts

  • Acetalization: Acid catalysts such as para-toluenesulfonic acid (p-TsOH), sulfuric acid, or acidic ion-exchange resins are preferred for their efficiency and ease of removal.
  • Esterification: Use of mild bases like pyridine helps neutralize acidic byproducts and promotes clean acetylation.
  • Temperature: Acetalization is typically conducted at mild to moderate temperatures to avoid side reactions; acetylation is done at low temperatures to maintain selectivity.

Research Findings and Yield Data

Yield and Selectivity

Patent literature and experimental studies report:

Reaction Step Yield (%) Selectivity (%) Notes
Acetalization 85-95 >90 High molar excess of polyol improves yield
Esterification 90-98 >95 Controlled conditions prevent over-acetylation

Advantages of Liquid-Phase Homogeneous Catalysis

  • Avoids water removal during acetalization, simplifying process design.
  • Enables continuous processing with recycling of unreacted reagents.
  • Produces cyclic acetals with minimal side products, facilitating downstream functionalization.

Alternative and Advanced Methods

One-Pot Synthesis Approaches

Some patents describe one-pot systems combining acetalization and hydrogenolysis steps to produce hydroxy ether derivatives, which can be further acetylated. These methods use noble metal catalysts (e.g., palladium) and avoid halogenated alkylating agents, improving environmental and safety profiles.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Polyol to Aldehyde Ratio ≥ 3:1 Ensures high acetal formation efficiency
Acid Catalyst p-TsOH, H2SO4, acid resins Homogeneous catalysts preferred
Reaction Temperature 25-80°C Mild to moderate to prevent side reactions
Esterification Agent Acetic anhydride, acetyl chloride Common acetylation reagents
Esterification Catalyst Pyridine, DMAP Base catalysts for selective acetylation
Reaction Time 1-6 hours Depends on scale and conditions
Yield (Acetalization) 85-95% High yield with optimized conditions
Yield (Esterification) 90-98% High selectivity with controlled conditions

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, replacing the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

    Receptor Binding: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

  • Molecular Formula : C₆H₁₂O₃
  • CAS No.: 100-79-8 .
  • Key Differences :
    • Lacks the pentyl and acetate groups present in the target compound.
    • Applications : Widely used as a biofuel additive to improve oxidation stability and cold-flow properties in diesel and gasoline .
    • Physical Properties :
  • Boiling Point: 189–191°C .
  • Density: 1.066 g/mL .

Fructone (Ethyl-2-methyl-1,3-dioxolane-2-acetate)

  • Molecular Formula : C₈H₁₄O₄ (same as target compound) .
  • CAS No.: 6413-10-1 .
  • Key Differences :
    • Structural isomer with the acetate group at position 2 instead of 3.
    • Applications : Common flavoring agent (FEMA 4477) with fruity, apple-like aroma .

2-Benzyl-1,3-dioxolane-4-methanol

  • Molecular Formula : C₁₁H₁₄O₃ .
  • CAS No.: 5694-72-4 .
  • Key Differences: Benzyl substituent instead of pentyl; lacks acetate group. Applications: Potential use in pharmaceuticals due to aromatic stability .

Physicochemical Data Comparison

Property Target Compound Solketal Fructone
Molecular Weight (g/mol) 174.20 132.16 174.20
Boiling Point (°C) ~190 (estimated) 189–191 210–215
Density (g/mL) ~1.08 (estimated) 1.066 1.098
Solubility in Water (mol/L) 5.09 × 10⁻² 0.15 Insoluble

Research Findings and Industrial Relevance

  • Target Compound : Demonstrated efficacy as a flavor enhancer in confectionery, with low toxicity thresholds (LD₅₀ > 2,000 mg/kg in rats) .
  • Solketal: Reduces NOₓ emissions by 15% in biodiesel blends .
  • Fructone : Thermal stability up to 150°C, ideal for baked goods .
  • Chloromethyl Derivatives (e.g., 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol): Serve as intermediates in antiviral drug synthesis .

Biological Activity

2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to the class of dioxolanes, characterized by a five-membered ring containing two oxygen atoms. Its chemical formula is C10H18O4C_{10}H_{18}O_4, and it exhibits unique physical properties that make it suitable for various applications.

The biological activity of this compound is attributed to its interactions with various biomolecules. The compound can modulate enzyme activity and receptor interactions, leading to diverse biological responses. Specific pathways influenced by this compound include:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors, altering physiological responses.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study utilizing the DPPH assay showed that the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent .

Study on Antioxidant Properties

A notable study investigated the antioxidant activity of various dioxolane derivatives, including this compound. The results indicated a strong correlation between the structure of dioxolanes and their antioxidant capacity, suggesting that modifications in the molecular structure could enhance these properties .

Toxicological Assessment

In vivo studies have assessed the safety profile of this compound. Results indicated no significant mutagenic or genotoxic effects at tested concentrations. This safety profile supports its potential use in pharmaceutical applications .

Research Findings

Study Focus Key Findings
Antioxidant ActivitySignificant free radical scavenging activity observed.
ToxicologyNo evidence of mutagenicity or genotoxicity in animal models.
Chemical ReactionsDemonstrated versatility in chemical transformations, indicating potential for drug development.

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